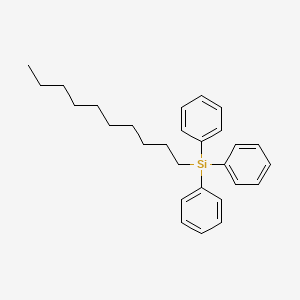
Decyltriphenylsilane
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Decyltriphenylsilane is an organosilicon compound with the molecular formula C28H36Si. It is a member of the silane family, characterized by the presence of a silicon atom bonded to organic groups. This compound is notable for its unique structure, which includes a decyl group (a ten-carbon chain) and three phenyl groups attached to the silicon atom. This compound is used in various scientific and industrial applications due to its distinctive chemical properties.
准备方法
Synthetic Routes and Reaction Conditions
Decyltriphenylsilane can be synthesized through several methods. One common approach involves the reaction of decylmagnesium bromide with triphenylchlorosilane. The reaction typically occurs in an inert atmosphere, such as nitrogen or argon, to prevent unwanted side reactions. The reaction can be represented as follows:
C10H21MgBr+(C6H5)3SiCl→(C6H5)3SiC10H21+MgBrCl
Industrial Production Methods
In industrial settings, the production of this compound may involve more scalable methods, such as the use of continuous flow reactors. These reactors allow for better control over reaction conditions, leading to higher yields and purity of the final product. The use of catalysts and optimized reaction parameters can further enhance the efficiency of the synthesis process.
化学反应分析
Types of Reactions
Decyltriphenylsilane undergoes various chemical reactions, including:
Oxidation: The silicon atom in this compound can be oxidized to form silanols or siloxanes.
Reduction: Reduction reactions can convert this compound to other silane derivatives.
Substitution: The phenyl groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are often used.
Substitution: Nucleophiles like Grignard reagents (RMgX) or organolithium compounds (RLi) are commonly employed.
Major Products Formed
Oxidation: Silanols (R3SiOH) or siloxanes (R3SiOSiR3)
Reduction: Various silane derivatives depending on the reducing agent used.
Substitution: New organosilicon compounds with different functional groups replacing the phenyl groups.
科学研究应用
Decyltriphenylsilane has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a precursor for other organosilicon compounds.
Biology: Employed in the modification of biomolecules and surfaces for biological studies.
Medicine: Investigated for its potential use in drug delivery systems and as a component in medical devices.
Industry: Utilized in the production of specialty polymers, coatings, and adhesives.
作用机制
The mechanism of action of decyltriphenylsilane involves its interaction with various molecular targets. The silicon atom can form stable bonds with other elements, allowing it to participate in a range of chemical reactions. The phenyl and decyl groups provide hydrophobic properties, making the compound useful in modifying surfaces and interfaces. The exact pathways and molecular targets depend on the specific application and reaction conditions.
相似化合物的比较
Similar Compounds
Triphenylsilane (C18H16Si): Lacks the decyl group, making it less hydrophobic.
Tetraphenylsilane (C24H20Si): Contains an additional phenyl group, altering its reactivity and properties.
Decylsilane (C10H23Si): Lacks the phenyl groups, resulting in different chemical behavior.
Uniqueness
Decyltriphenylsilane is unique due to its combination of a long alkyl chain (decyl group) and three phenyl groups attached to the silicon atom. This structure imparts both hydrophobic and aromatic characteristics, making it versatile for various applications. Its ability to undergo multiple types of chemical reactions further enhances its utility in scientific research and industrial processes.
属性
分子式 |
C28H36Si |
|---|---|
分子量 |
400.7 g/mol |
IUPAC 名称 |
decyl(triphenyl)silane |
InChI |
InChI=1S/C28H36Si/c1-2-3-4-5-6-7-8-18-25-29(26-19-12-9-13-20-26,27-21-14-10-15-22-27)28-23-16-11-17-24-28/h9-17,19-24H,2-8,18,25H2,1H3 |
InChI 键 |
QWERZFXILNIEPJ-UHFFFAOYSA-N |
规范 SMILES |
CCCCCCCCCC[Si](C1=CC=CC=C1)(C2=CC=CC=C2)C3=CC=CC=C3 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


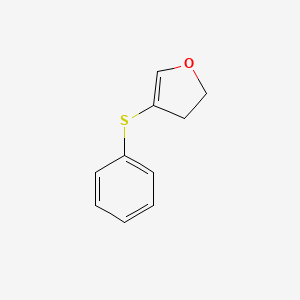
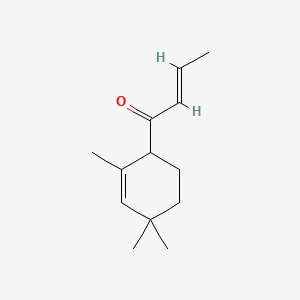
![4-[(e)-Quinolin-4-yldiazenyl]benzenesulfonic acid](/img/structure/B11941578.png)
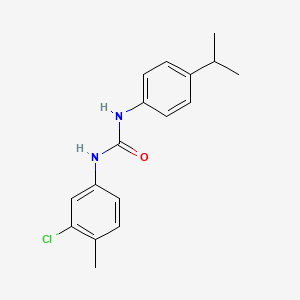
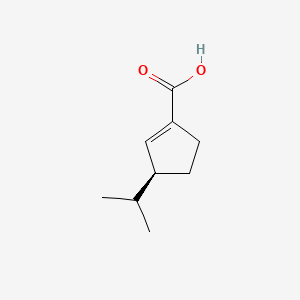
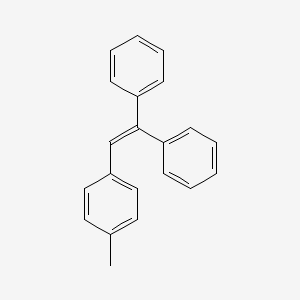

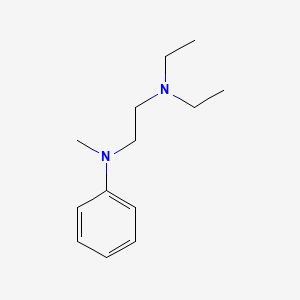
![[(E,2S,3R)-2-azaniumyl-3-hydroxyoctadec-4-enyl] hydrogen phosphate;N-methylmethanamine](/img/structure/B11941615.png)

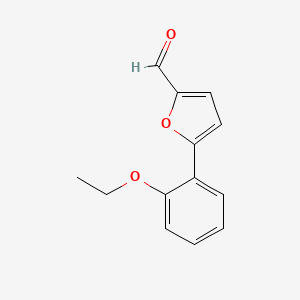

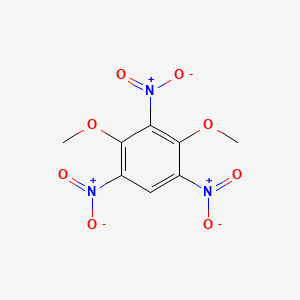
methanone](/img/structure/B11941647.png)
